molecular formula C27H22ClN3O4 B444405 10-acetyl-11-(4-chlorophenyl)-3-{3-nitrophenyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-11-(4-chlorophenyl)-3-{3-nitrophenyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B444405
M. Wt: 487.9g/mol
InChI Key: HNGODJVTRZCBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-acetyl-11-(4-chlorophenyl)-3-{3-nitrophenyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes both chlorophenyl and nitrophenyl groups

Preparation Methods

The synthesis of 10-acetyl-11-(4-chlorophenyl)-3-{3-nitrophenyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the core structure: The core dibenzo[b,e][1,4]diazepin structure is synthesized through a series of cyclization reactions.

    Introduction of functional groups: The acetyl, chlorophenyl, and nitrophenyl groups are introduced through substitution reactions using appropriate reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to increase yield and reduce costs, such as using more efficient catalysts or alternative solvents.

Chemical Reactions Analysis

10-acetyl-11-(4-chlorophenyl)-3-{3-nitrophenyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl and nitrophenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

10-acetyl-11-(4-chlorophenyl)-3-{3-nitrophenyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 10-acetyl-11-(4-chlorophenyl)-3-{3-nitrophenyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

10-acetyl-11-(4-chlorophenyl)-3-{3-nitrophenyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C27H22ClN3O4

Molecular Weight

487.9g/mol

IUPAC Name

5-acetyl-6-(4-chlorophenyl)-9-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H22ClN3O4/c1-16(32)30-24-8-3-2-7-22(24)29-23-14-19(18-5-4-6-21(13-18)31(34)35)15-25(33)26(23)27(30)17-9-11-20(28)12-10-17/h2-13,19,27,29H,14-15H2,1H3

InChI Key

HNGODJVTRZCBSL-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=CC=C41)C5=CC=C(C=C5)Cl

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=CC=C41)C5=CC=C(C=C5)Cl

Origin of Product

United States

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